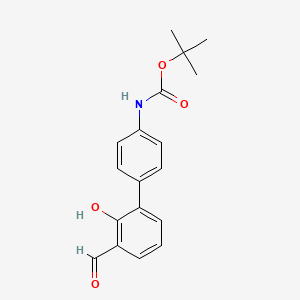
6-(4-BOC-Aminophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-BOC-Aminophenyl)-2-formylphenol, 95% (6-BOC-2FP) is a chemical compound with a wide range of applications in scientific research. It is an aromatic compound with a molecular weight of 238.3 g/mol and a melting point of 135-137°C. 6-BOC-2FP is used in a variety of research applications, including organic synthesis, drug development, and biochemistry. It is a versatile compound that can be used to synthesize a wide range of organic compounds.
Wissenschaftliche Forschungsanwendungen
6-(4-BOC-Aminophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used in organic synthesis to synthesize a wide range of organic compounds. It is also used in drug development to synthesize novel drugs. In biochemistry, it is used to study the structure and function of proteins and other biomolecules. Additionally, it is used in the development of new materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 6-(4-BOC-Aminophenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act as an electron acceptor, which allows it to interact with and modify the structure of proteins and other biomolecules. It is also believed to be involved in the formation of new covalent bonds between molecules, which can lead to the formation of new materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-BOC-Aminophenyl)-2-formylphenol, 95% are not well understood. However, it is believed to be involved in the regulation of cell growth and development, as well as the regulation of gene expression. It is also believed to be involved in the regulation of metabolism and the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-BOC-Aminophenyl)-2-formylphenol, 95% has several advantages for laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it is relatively non-toxic, and it has a low vapor pressure, which makes it suitable for use in laboratory experiments. However, it is also relatively expensive, and it has a limited solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several potential future directions for 6-(4-BOC-Aminophenyl)-2-formylphenol, 95%. One potential direction is to explore its potential as a drug development tool. It could be used to synthesize novel drugs with improved efficacy and safety profiles. Additionally, it could be used to study the structure and function of proteins and other biomolecules in greater detail. Finally, it could be used to develop new materials, such as polymers and nanomaterials, with improved properties.
Synthesemethoden
6-(4-BOC-Aminophenyl)-2-formylphenol, 95% can be synthesized by a modified Ullmann reaction. This reaction involves the coupling of an aryl halide and an aryl amine in the presence of a copper-based catalyst. The reaction is typically carried out in an aqueous medium, with the catalyst and the reactants being dissolved in a solution of water and an organic solvent. The reaction is usually carried out at a temperature of 80-90°C, and the reaction time can vary from 1-4 hours. After the reaction is complete, the reaction mixture is cooled and the 6-(4-BOC-Aminophenyl)-2-formylphenol, 95% is isolated by filtration.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(3-formyl-2-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-14-9-7-12(8-10-14)15-6-4-5-13(11-20)16(15)21/h4-11,21H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXFCEVYYLNUSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-BOC-Aminophenyl)-2-formylphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

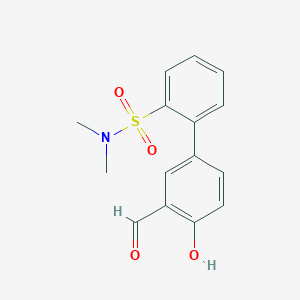

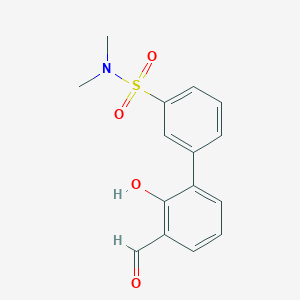
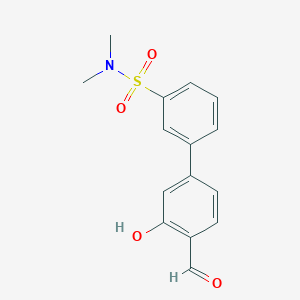


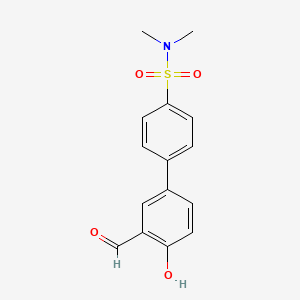


![2-Formyl-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379135.png)

![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)
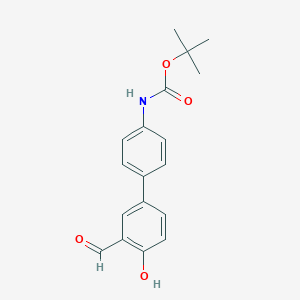
![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)